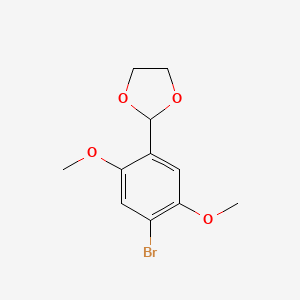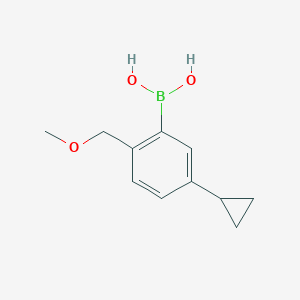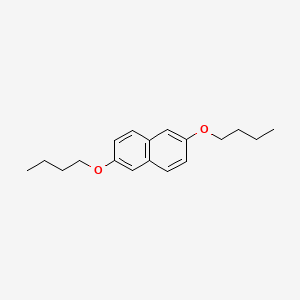
methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a bromine and fluorine atom attached to a phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-bromo-3-fluorobenzoic acid, methanol, and an acid catalyst.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and controlled temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols or other reduced forms of the ester.
Oxidation: Quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate depends on its specific interactions with molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
Methyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate: Similar structure with the fluorine atom in a different position.
Methyl (2E)-3-(2-bromo-3-chlorophenyl)prop-2-enoate: Similar structure with both bromine and chlorine atoms.
Uniqueness
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
Eigenschaften
Molekularformel |
C10H8BrFO2 |
|---|---|
Molekulargewicht |
259.07 g/mol |
IUPAC-Name |
methyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-9(13)6-5-7-3-2-4-8(12)10(7)11/h2-6H,1H3/b6-5+ |
InChI-Schlüssel |
SBOYNBPZNCKQMN-AATRIKPKSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)Br |
Kanonische SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)

![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)

![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)


![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
